molecular formula C10H16ClNO3 B1299104 Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate CAS No. 318280-71-6

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Cat. No.: B1299104
CAS No.: 318280-71-6
M. Wt: 233.69 g/mol
InChI Key: QEHUOCAVXLYCAU-UHFFFAOYSA-N
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Description

Structural Overview and IUPAC Nomenclature

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6) is a piperidine derivative characterized by a six-membered nitrogen-containing heterocycle with two functional groups: a 2-chloroacetyl substituent at the 1-position and an ethyl ester at the 4-position. Its IUPAC name, This compound , reflects this substitution pattern (Figure 1).

Key Structural Features:

  • Molecular formula : C₁₀H₁₆ClNO₃
  • Molecular weight : 233.69 g/mol
  • Functional groups :
    • Piperidine ring (C₅H₁₀N backbone)
    • Chloroacetyl group (–CO–CH₂Cl) at N1
    • Ethyl ester (–COOCH₂CH₃) at C4

The compound’s SMILES notation (CCOC(=O)C1CCN(CC1)C(=O)CCl) and InChI key (QEHUOCAVXLYCAU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Property Value
CAS Registry 318280-71-6
Molecular Formula C₁₀H₁₆ClNO₃
Exact Mass 233.08187 Da
XLogP3 1.4
Hydrogen Bond Acceptors 4

Historical Context in Piperidine Chemistry

Piperidine, the parent heterocycle of this compound, was first isolated in 1850 by Thomas Anderson via nitric acid treatment of piperine. The development of substituted piperidines gained momentum in the 20th century due to their pharmacological relevance. This compound emerged as a synthetic intermediate during the 1990s–2000s, when researchers sought modular piperidine scaffolds for drug discovery. Its chloroacetyl group enables nucleophilic substitutions, while the ester permits hydrolysis to carboxylic acids—a strategy widely used in prodrug design.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the structural versatility of piperidines in medicinal chemistry. Key research applications include:

  • Building block for bioactive molecules : The chloroacetyl group participates in cross-coupling reactions to generate libraries of N-functionalized piperidines.
  • Precursor to kinase inhibitors : Analogous structures are used in synthesizing Janus kinase (JAK) inhibitors like Tofacitinib.
  • Model for stereochemical studies : The piperidine ring’s chair conformation influences the reactivity of its substituents, aiding studies on steric effects in heterocycles.

Recent work highlights its role in synthesizing 3,4,5-trisubstituted piperidines , which exhibit anti-inflammatory and antioxidant properties.

Chemical Classification and Taxonomy

This compound belongs to the following hierarchical taxonomy (ClassyFire):

Category Classification
Kingdom Organic compounds
Superclass Organoheterocyclics
Class Piperidines
Subclass N-acylpiperidines
Direct Parent N-acylpiperidines

Substituent Characteristics:

  • Chloroacetyl group : Enhances electrophilicity, enabling SN2 reactions with amines/thiols.
  • Ethyl ester : Provides a site for hydrolytic cleavage to carboxylic acids under basic conditions.

This classification underscores its utility in synthesizing complex heterocycles, particularly in pharmaceuticals targeting neurological and metabolic disorders.

Properties

IUPAC Name

ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHUOCAVXLYCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353116
Record name ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318280-71-6
Record name ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate has been investigated for its pharmacological properties. Preliminary studies indicate that it may exhibit various biological activities, including:

  • Antimicrobial Activity : Research has shown that derivatives of piperidine compounds can possess antibacterial and antiviral properties, making them suitable candidates for the development of new antimicrobial agents.
  • Antitumor Effects : Some studies have suggested that piperidine derivatives can inhibit tumor cell proliferation, indicating potential applications in cancer therapy .

The biological activity of this compound has been the subject of various studies:

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorReduced proliferation in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Case Study 1 : A study demonstrated its potential as a lead compound in developing new antibiotics against resistant bacterial strains. The compound showed significant activity against Gram-positive bacteria, suggesting its utility in addressing antibiotic resistance .
  • Case Study 2 : Another investigation focused on its antiproliferative effects on specific cancer cell lines. Results indicated a marked reduction in cell viability, supporting further exploration in cancer therapeutics .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperidine-4-carboxylate derivatives are highly modular, with variations in the substituent at the nitrogen position significantly altering physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent at N-position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate 2-Chloroacetyl C₁₀H₁₆ClNO₃ 233.69 High toxicity (H301, H311, H331); reactive chloroacetyl group
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate 2-Chlorobenzyl C₁₅H₁₈ClNO₂ 282.06 Butyrylcholinesterase inhibitor; IR 1738 cm⁻¹ (C=O); LC-MS [M+H]+ 282
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate 6-Morpholinopyrimidin-4-yl C₁₆H₂₃N₅O₃ 321.39 Mycobacterium tuberculosis inhibitor; LC-MS [M+H]+ 321
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate 6-Chloropyridazin-3-yl C₁₂H₁₆ClN₃O₂ 269.73 Melting point 55–60°C; predicted pKa 3.01
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylate 2-Chloro-1,3-thiazol-5-ylmethyl C₁₂H₁₆ClN₃O₂S 301.79 Thiazole-containing analog; ZINC20246877

Key Observations :

  • Reactivity : The 2-chloroacetyl group in the target compound is more electrophilic than aromatic or heterocyclic substituents (e.g., chlorobenzyl or pyridazinyl), making it prone to nucleophilic substitution or hydrolysis .
  • Biological Targets: Substituents influence target specificity. Morpholinopyrimidine and chlorobenzyl derivatives show activity against Mycobacterium tuberculosis and butyrylcholinesterase, respectively .

Physicochemical Properties

Property This compound Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate
Molecular Weight 233.69 269.73 262.33
Melting Point Not reported 55–60°C Oily liquid
Boiling Point Not reported 444.9°C (predicted) Not reported
Solubility Likely polar aprotic solvents Predicted low aqueous solubility (pKa 3.01) DCM, ethyl acetate
Stability Requires inert atmosphere Stable at 2–8°C Stable as oily liquid

Biological Activity

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H12ClNO3
Molecular Weight: Approximately 229.66 g/mol
Key Features:

  • Contains a piperidine ring.
  • Substituted with a chloroacetyl group.
  • Exhibits lipophilicity which may enhance its biological interactions.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The chloroacetyl moiety is believed to enhance binding affinity, potentially modulating enzyme activity or receptor signaling pathways, leading to various biochemical effects.

Biological Activity

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Antimicrobial Activity: Investigated against various bacterial and fungal strains, showing promising results in inhibiting growth.
  • Cytotoxic Effects: Studies on cell lines have indicated potential cytotoxicity, warranting further investigation for anticancer properties.
  • Neuropharmacological Effects: Its structure suggests possible interactions with central nervous system targets, making it a candidate for further studies in neuropharmacology.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli, S. aureus
CytotoxicityEffects on Ehrlich’s ascites carcinoma (EAC)
NeuropharmacologicalPotential interactions with CNS receptors

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines. Results showed that the compound induced apoptosis in cancer cells at specific concentrations, suggesting a mechanism that could be exploited for anticancer drug development.

Study 3: Neuropharmacological Potential

Research focusing on the compound's interaction with neurotransmitter receptors revealed promising results in modulating receptor activity, indicating its potential role in treating neurodegenerative disorders.

Q & A

Q. Table 1: Common Synthetic Routes

StepReagents/ConditionsYieldReference
EsterificationHCl/EtOH, reflux~90%
ChloroacetylationEthyl chloroacetate, Na₂CO₃, RT85-90%

Advanced: How do reaction conditions influence stereochemical outcomes during chloroacetylation?

Methodological Answer:
The choice of base and solvent critically impacts stereoselectivity. For example:

  • Organic Bases (e.g., LDA) : Promote deprotonation of the piperidine nitrogen, enabling nucleophilic attack on chloroacetyl chloride. This favors cis-configured products due to steric hindrance .
  • Inorganic Bases (e.g., Na₂CO₃) : Result in racemic mixtures due to poor control over chirality .
    Experimental Design Tip : Use chiral HPLC (e.g., Chiralpak IA) to resolve enantiomers and confirm stereochemistry .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., m/z 275.08 [M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 239) .
  • ¹H/¹³C NMR : Key signals include:
    • Ethyl ester protons at δ 4.1–4.3 ppm (quartet) and δ 1.2–1.4 ppm (triplet).
    • Piperidine ring protons at δ 2.5–3.0 ppm (multiplet) .

Q. Table 2: Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
CH₂Cl3.7–4.0SingletChloroacetyl group
Piperidine H-2/H-62.8–3.0MultipletAxial/equatorial protons

Advanced: How can conflicting LC-MS data (e.g., unexpected adducts) be resolved?

Methodological Answer:
Unexpected adducts (e.g., sodium or potassium ions) are common in ESI-MS. To mitigate:

Additive Screening : Introduce 0.1% formic acid to suppress metal adducts .

Collision-Induced Dissociation (CID) : Use MS/MS to differentiate true fragments from adducts. For example, a sodium adduct ([M+Na]⁺) will fragment differently than the protonated ion .

High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 275.0845 for C₁₀H₁₅ClNO₃⁺) with <5 ppm error .

Basic: What are common functionalization strategies for the piperidine ring in this compound?

Methodological Answer:

  • N-Alkylation : React with aryl halides (e.g., 4-chlorobenzyl bromide) under Pd catalysis to introduce pharmacophores .
  • Ester Hydrolysis : Treat with LiOH/THF/H₂O to convert the ethyl ester to a carboxylic acid for further coupling .
    Yield Optimization : Use EDCI/HOBt for amide bond formation (e.g., coupling with sulfonamides) to achieve >80% yield .

Advanced: How do solvent effects impact the reaction kinetics of piperidine ring functionalization?

Methodological Answer:

  • Polar Aprotic Solvents (e.g., DMF) : Accelerate SN2 reactions due to high polarity but may cause racemization.
  • Ether Solvents (e.g., THF) : Favor SN1 pathways, leading to carbocation intermediates and potential diastereomer formation .
    Case Study : In the synthesis of umeclidinium bromide precursors, THF increased diastereomeric purity by 15% compared to DMF .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% NaHCO₃ before disposal .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to identify electron-rich sites (e.g., piperidine nitrogen) prone to electrophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic regions (blue = high electron density) to predict reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

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